![molecular formula C19H18N4O B2832333 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1360384-46-8](/img/structure/B2832333.png)
2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features both indole and pyrazolo[1,5-a]pyridine moieties. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules.
作用机制
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the amplification of all the biological processes that rely on NAD+.
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial cofactor in various biological processes including metabolism and aging . By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing all downstream effects associated with NAD+.
Pharmacokinetics
The compound has been optimized to show potent NAMPT activity accompanied with attenuated CYP direct inhibition (DI) towards multiple CYP isoforms . This was achieved through modulation of lipophilicity . .
准备方法
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can be achieved through several synthetic routes. One common method involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under reflux conditions in the presence of catalysts like acetic acid functionalized imidazolium salts .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and pyrazolo[1,5-a]pyridine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acetic acid, hydrazine hydrate, and aromatic aldehydes . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
相似化合物的比较
Similar compounds include other indole and pyrazolo[1,5-a]pyridine derivatives. For example:
Indole-3-carbinol: Known for its anticancer properties.
Pyrazolo[1,5-a]pyrimidines: Used in the development of sedative and anxiolytic agents.
The uniqueness of 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide lies in its specific combination of indole and pyrazolo[1,5-a]pyridine moieties, which confer distinct biological activities and synthetic versatility.
属性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-22-13-14(16-6-2-3-8-18(16)22)10-19(24)20-11-15-12-21-23-9-5-4-7-17(15)23/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPHDVFOJQZKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[(3-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2832252.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2832255.png)
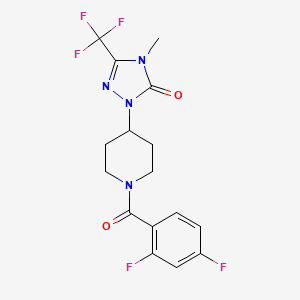
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)
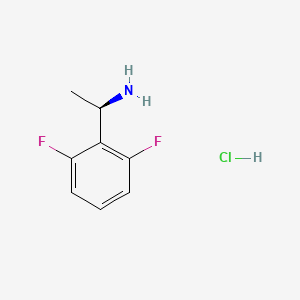
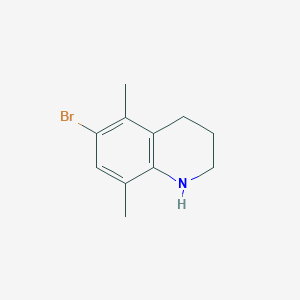
![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)
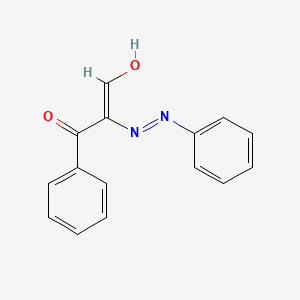
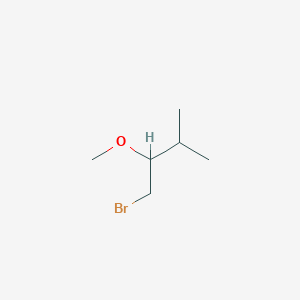
![(2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)
![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)
